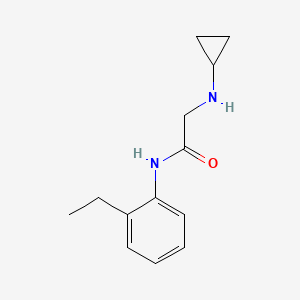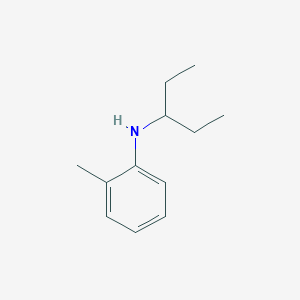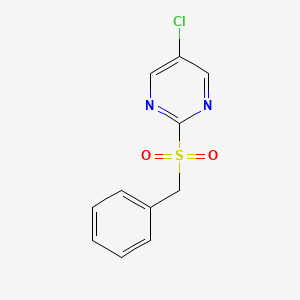
1,1-Diisopropylguanidine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfate de 1,1-diisopropylguanidine: est un composé chimique de formule moléculaire C7H19N3O4S . Il est connu pour ses applications dans divers domaines, y compris la chimie, la biologie et l'industrie. Ce composé se caractérise par sa structure unique, qui comprend deux groupes isopropyle liés à une partie guanidine, et il est souvent utilisé dans les milieux de recherche et développement.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: Le sulfate de 1,1-diisopropylguanidine peut être synthétisé par une série de réactions chimiques impliquant les matières premières appropriées. Une méthode courante consiste à faire réagir la guanidine avec l'isopropylamine dans des conditions contrôlées pour former la 1,1-diisopropylguanidine. Cet intermédiaire est ensuite traité avec de l'acide sulfurique pour obtenir le sel de sulfate.
Méthodes de production industrielle: Dans un contexte industriel, la production de sulfate de 1,1-diisopropylguanidine implique généralement des réactions à grande échelle avec des conditions optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la distillation, la cristallisation et la purification pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions: Le sulfate de 1,1-diisopropylguanidine subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction: Il peut également être réduit pour donner des formes réduites du composé.
Substitution: La partie guanidine peut subir des réactions de substitution avec divers réactifs.
Réactifs et conditions courants:
Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution: Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés de guanidine substitués.
4. Applications de la recherche scientifique
Le sulfate de 1,1-diisopropylguanidine a une large gamme d'applications dans la recherche scientifique:
Chimie: Il est utilisé comme réactif en synthèse organique et comme catalyseur dans certaines réactions chimiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine: La recherche est en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme candidat médicament.
Industrie: Il est utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse d'autres composés.
5. Mécanisme d'action
Le mécanisme d'action du sulfate de 1,1-diisopropylguanidine implique son interaction avec des cibles moléculaires et des voies spécifiques. La partie guanidine peut interagir avec diverses enzymes et récepteurs, conduisant à des modifications des processus cellulaires. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
1,1-Diisopropylguanidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1-diisopropylguanidine sulfate involves its interaction with specific molecular targets and pathways. The guanidine moiety can interact with various enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires:
Guanidine: Un composé plus simple avec des groupes fonctionnels similaires mais sans les substituants isopropyle.
1,1-diméthylguanidine: Structure similaire mais avec des groupes méthyle au lieu de groupes isopropyle.
1,1-diéthylguanidine: Structure similaire mais avec des groupes éthyle au lieu de groupes isopropyle.
Unicité: Le sulfate de 1,1-diisopropylguanidine est unique en raison de sa structure spécifique, qui confère des propriétés chimiques et physiques distinctes. La présence de groupes isopropyle peut influencer sa réactivité, sa solubilité et ses interactions avec d'autres molécules, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C7H19N3O4S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
1,1-di(propan-2-yl)guanidine;sulfuric acid |
InChI |
InChI=1S/C7H17N3.H2O4S/c1-5(2)10(6(3)4)7(8)9;1-5(2,3)4/h5-6H,1-4H3,(H3,8,9);(H2,1,2,3,4) |
Clé InChI |
XPXLDXYVQJWKPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)






![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)



![6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)
